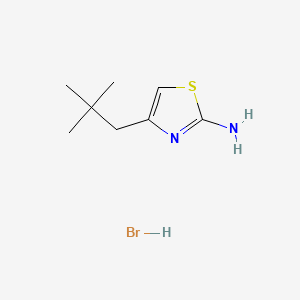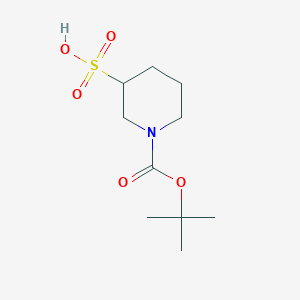
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide is a chemical compound with a unique structure that combines a dihydropyridinone core with an aminoalkyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide typically involves the following steps:
Formation of the Dihydropyridinone Core: The dihydropyridinone core can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones, followed by cyclization reactions.
Introduction of the Aminoalkyl Side Chain: The aminoalkyl side chain is introduced through nucleophilic substitution reactions, where the amino group reacts with a suitable leaving group on the dihydropyridinone core.
Formation of the Dihydrobromide Salt: The final step involves the formation of the dihydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone core to tetrahydropyridinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxidized pyridinone derivatives, reduced tetrahydropyridinone derivatives, and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride
- 1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine dihydrochloride
- 1-Amino-2-methylpropan-2-yl)dimethylamine dihydrochloride
Uniqueness
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide is unique due to its specific dihydropyridinone core structure combined with the aminoalkyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C9H16Br2N2O |
|---|---|
Peso molecular |
328.04 g/mol |
Nombre IUPAC |
2-(1-amino-2-methylpropan-2-yl)-1H-pyridin-4-one;dihydrobromide |
InChI |
InChI=1S/C9H14N2O.2BrH/c1-9(2,6-10)8-5-7(12)3-4-11-8;;/h3-5H,6,10H2,1-2H3,(H,11,12);2*1H |
Clave InChI |
IPEPJWBIISOYAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C1=CC(=O)C=CN1.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)

![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)


![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)


![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)


